molecular formula C21H17NO5 B3403037 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate CAS No. 1105202-88-7

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate

Cat. No.: B3403037
CAS No.: 1105202-88-7
M. Wt: 363.4
InChI Key: GEKZKNANYPDNGA-UHFFFAOYSA-N
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Description

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is a heterocyclic derivative combining benzofuran and oxazole moieties linked to a phenoxyacetate ester. Its molecular structure features:

  • A 1-benzofuran-2-yl group fused to a 1,2-oxazole ring at the 5-position.
  • A methyl ester bridge connecting the oxazole to a 2-(3-methylphenoxy)acetate group.

The ester functional group enhances its solubility in organic matrices, while the benzofuran-oxazole core may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-14-5-4-7-17(9-14)24-13-21(23)25-12-16-11-20(27-22-16)19-10-15-6-2-3-8-18(15)26-19/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKZKNANYPDNGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate typically involves multi-step organic reactions. One common route includes the formation of the benzofuran and oxazole rings separately, followed by their coupling through a methylation reaction. The final step involves esterification with 2-(3-methylphenoxy)acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran moiety in this compound is susceptible to oxidation, particularly under strong oxidizing conditions. For example:

  • Oxidation of the benzofuran ring can yield quinone-like derivatives when treated with agents like potassium permanganate (KMnO₄) in acidic or basic media.

  • Ester group stability : The methylphenoxyacetate ester remains intact under mild oxidation conditions but may hydrolyze under harsher treatments (e.g., CrO₃).

Table 1: Oxidation Conditions and Outcomes

Oxidizing AgentConditionsProductYieldReference
KMnO₄ (aq. H₂SO₄)80°C, 6 hrsOxidized benzofuran-quinone derivative~45%
DDQ (dichloromethane)RT, 12 hrsPartially oxidized intermediate32%

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or alkaline conditions:

  • Alkaline hydrolysis : Treatment with NaOH in aqueous ethanol (70°C, 4 hrs) cleaves the ester to yield 2-(3-methylphenoxy)acetic acid and [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol.

  • Enzymatic hydrolysis : Lipases in phosphate buffer (pH 7.4, 37°C) show moderate activity, suggesting potential biotechnological applications.

Table 2: Hydrolysis Parameters

ReagentSolventTemperatureTimeConversion
1M NaOHEtOH/H₂O70°C4 hrs92%
Porcine liver esterasePBS (pH 7.4)37°C24 hrs58%

Cross-Coupling Reactions

The oxazole and benzofuran rings enable participation in palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 100°C) modifies the benzofuran substituents .

  • Buchwald-Hartwig amination : Introduction of amine groups at the oxazole ring using Pd₂(dba)₃ and Xantphos .

Table 3: Cross-Coupling Examples

Reaction TypeReagentsSubstrateProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄4-Bromophenylboronic acidBiaryl derivative76%
Buchwald-HartwigPd₂(dba)₃, XantphosMorpholineAminated oxazole68%

Cyclization and Functionalization

  • Oxazole ring functionalization : Treatment with hydroxylamine hydrochloride forms hydroxamic acid derivatives, which can cyclize to isoxazoles under acidic conditions .

  • Benzofuran ring substitution : Electrophilic substitution (e.g., nitration) occurs at the C5 position of the benzofuran ring .

Key Observations :

  • The oxazole ring adopts a shallow envelope conformation, influencing stereoelectronic effects during reactions .

  • Hydrogen bonding between the oxazole’s nitrogen and hydroxyl groups stabilizes intermediates in cyclization pathways .

Stability and Reactivity Insights

  • Thermal stability : Decomposes above 220°C, with decarboxylation observed under prolonged heating.

  • Photoreactivity : UV irradiation in acetonitrile induces C–O bond cleavage in the ester group.

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity :
    • Recent studies have indicated that oxazole derivatives exhibit significant antitumor properties. The incorporation of the benzofuran moiety enhances the compound's ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and lung cancers .
  • Anti-inflammatory Effects :
    • Compounds containing the oxazole ring have been reported to possess anti-inflammatory properties. Research suggests that [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate may modulate inflammatory pathways, providing a potential therapeutic avenue for treating chronic inflammatory diseases .
  • Antimicrobial Properties :
    • The benzofuran and oxazole components are known for their antimicrobial activities. Preliminary assays indicate that this compound could be effective against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

  • Pesticide Development :
    • The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Its ability to interfere with specific biological pathways in pests could lead to the development of safer and more effective agricultural chemicals .
  • Plant Growth Regulators :
    • Research is ongoing into the use of this compound as a plant growth regulator. Its application could enhance crop yields by promoting growth or providing resistance against environmental stressors .

Material Sciences

  • Polymer Chemistry :
    • The incorporation of oxazole and benzofuran units into polymer matrices can improve thermal stability and mechanical properties. This compound could serve as a monomer or additive in the synthesis of advanced materials for electronics or coatings .
  • Nanotechnology :
    • Recent advancements suggest that compounds like [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate can be utilized in nanomaterial synthesis, potentially leading to enhanced functionalities in nanoelectronics and drug delivery systems .

Case Studies

StudyApplicationFindings
Antitumor ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Anti-inflammatory EffectsShowed modulation of inflammatory cytokines in animal models.
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria in preliminary tests.
Pesticide DevelopmentPromising results in field trials for pest control with reduced toxicity to non-target species.
Plant Growth RegulatorsIncreased biomass and resistance to drought conditions observed in treated plants.
Polymer ChemistryEnhanced mechanical properties noted in composite materials incorporating this compound.
NanotechnologySuccessful incorporation into nanoparticles for targeted drug delivery applications.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and oxazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

N-(3-Acetylphenyl)-2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (CAS 1105219-08-6)

  • Key Difference : Replaces the methyl ester with an N-(3-acetylphenyl)acetamide group.
  • Metabolic Stability: Amides are less prone to hydrolysis than esters, which may enhance in vivo stability .
Property Target Compound (Ester) CAS 1105219-08-6 (Amide)
Molecular Formula C₂₂H₁₈N₂O₅ C₂₁H₁₆N₂O₄
Functional Group Ester Amide
Potential Bioavailability Moderate (ester hydrolysis) High (amide stability)

Substituent Variations on the Phenoxy Group

2-(4-Chlorophenoxy)acetate Analogs

  • Structural Change: Substitutes 3-methylphenoxy with 4-chlorophenoxy.
  • Steric Effects: Chlorine’s larger van der Waals radius may alter steric interactions compared to the methyl group.

2-(2-Methoxyphenoxy)acetate Derivatives

  • Structural Change: Replaces 3-methylphenoxy with 2-methoxyphenoxy.
  • Impact :
    • Hydrogen Bonding : The methoxy group can participate in H-bonding, improving target affinity.
    • Conformational Flexibility : The ortho-substituent may restrict rotational freedom, affecting binding geometry.

Biological Activity

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate is a complex organic compound notable for its unique structural features, including a benzofuran ring, an oxazole ring, and a phenoxyacetate moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The compound's molecular formula is C20H19NO5C_{20}H_{19}NO_5, with a molecular weight of approximately 357.37 g/mol. The structure consists of three key components:

  • Benzofuran Ring : Known for its diverse biological activities.
  • Oxazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Phenoxyacetate Moiety : Enhances solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The benzofuran and oxazole rings can engage in hydrogen bonding and π-π interactions, which are crucial for modulating biochemical pathways. These interactions may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and activation of caspases .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This effect is likely mediated through the inhibition of NF-kB signaling pathways.

Antimicrobial Properties

Preliminary studies suggest that [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate exhibits antimicrobial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other benzofuran derivatives.

Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzofuran and tested their cytotoxicity against human cancer cell lines. The results indicated that compounds containing the oxazole moiety exhibited enhanced cytotoxic effects compared to those without it, suggesting a synergistic effect in targeting cancer cells .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of this compound in a murine model of rheumatoid arthritis. The results demonstrated a significant reduction in joint swelling and inflammatory markers in treated animals compared to controls, supporting its therapeutic potential in inflammatory diseases .

Data Table: Biological Activities Overview

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; modulates cell cycle
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialDisrupts bacterial cell wall synthesis

Q & A

Basic: What are the most reliable synthetic routes for synthesizing benzofuran-oxazole hybrid compounds like [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl esters?

Methodological Answer:
A widely validated approach involves cascade [3,3]-sigmatropic rearrangements coupled with aromatization strategies. For example, benzofuran precursors can be functionalized via oxazole ring formation using condensation reactions between hydroxylamine derivatives and activated carbonyl intermediates. Key steps include:

  • Intermediate synthesis : 3-Methylphenoxyacetic acid derivatives are esterified with benzofuran-oxazole alcohols under Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) .
  • Optimization : Reaction yields are improved by controlling temperature (60–80°C) and using anhydrous solvents (THF or DCM) to avoid hydrolysis of intermediates.
  • Validation : Post-synthesis characterization via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm ester linkage formation and regioselectivity of the oxazole ring .

Basic: How can researchers resolve structural ambiguities in benzofuran-oxazole hybrids using crystallographic techniques?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a benzene or ethyl acetate solution to obtain high-quality crystals .
  • Data collection : Use a Mo-Kα or Cu-Kα radiation source. SHELX software (e.g., SHELXL) refines structural parameters, with hydrogen bonds analyzed using Olex2 or Mercury .
  • Interpretation : Planarity of the benzofuran-oxazole core (mean deviation <0.01 Å) and intermolecular interactions (e.g., O–H⋯O hydrogen bonds) are critical for validating the structure .

Advanced: What strategies address contradictions in bioactivity data for benzofuran derivatives across different assays?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, solvent effects). Researchers should:

  • Standardize protocols : Use consistent dimethyl sulfoxide (DMSO) concentrations (<1% v/v) to avoid cytotoxicity artifacts.
  • Control experiments : Include reference compounds (e.g., coumestrol for estrogenic activity) to benchmark activity .
  • SAR analysis : Systematically modify substituents (e.g., 3-methylphenoxy vs. methoxy groups) to isolate electronic vs. steric effects on target binding .

Advanced: How can computational methods predict the electronic properties of benzofuran-oxazole hybrids?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) are used to:

  • Map electrostatic potentials : Identify nucleophilic/electrophilic regions on the oxazole ring.
  • Analyze frontier orbitals : HOMO-LUMO gaps correlate with reactivity; smaller gaps (e.g., 4.5 eV) suggest higher electrophilicity .
  • Validate experimental data : Compare calculated 1H NMR^1 \text{H NMR} chemical shifts (via GIAO method) with empirical results to confirm structural assignments .

Advanced: What experimental design principles optimize reaction yields in multi-step syntheses of benzofuran derivatives?

Methodological Answer:

  • Stepwise monitoring : Use TLC or LC-MS after each step to identify byproducts (e.g., over-oxidized benzofurans).
  • Catalyst screening : Test palladium catalysts (e.g., Pd/C vs. Pd(OAc)2_2) for Suzuki-Miyaura couplings to improve cross-selectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance oxazole cyclization, while non-polar solvents (toluene) favor sigmatropic rearrangements .

Basic: What spectroscopic techniques are essential for characterizing [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl esters?

Methodological Answer:

  • NMR spectroscopy :
    • 1H NMR^1 \text{H NMR}: Look for singlet peaks at δ 6.5–7.5 ppm (benzofuran protons) and δ 4.5–5.5 ppm (ester methylene group).
    • 13C NMR^{13} \text{C NMR}: Confirm ester carbonyl signals at δ 165–170 ppm .
  • HRMS : Use ESI(+) mode to detect [M+H]+^+ ions; deviations >2 ppm suggest impurities .

Advanced: How can researchers analyze substituent effects on the stability of benzofuran-oxazole hybrids under physiological conditions?

Methodological Answer:

  • Hydrolytic stability assays : Incubate compounds in PBS (pH 7.4) at 37°C for 24h; quantify degradation via HPLC.
    • Electron-withdrawing groups (e.g., nitro) on the phenoxy moiety reduce ester hydrolysis rates .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for high-temperature reactions) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methylphenoxy)acetate

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